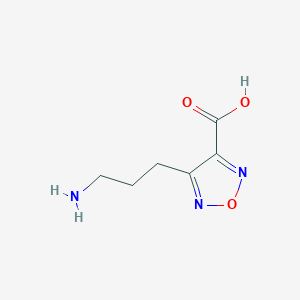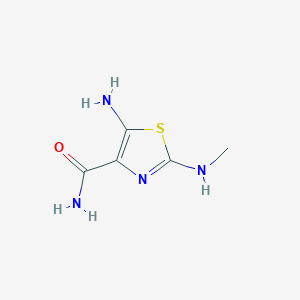![molecular formula C10H16O2 B1268319 Bicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 6221-62-1](/img/structure/B1268319.png)
Bicyclo[3.3.1]nonane-3-carboxylic acid
Overview
Description
“Bicyclo[3.3.1]nonane-3-carboxylic acid” is a chemical compound with the CAS Number: 19489-18-0 . It has a molecular weight of 168.24 .
Synthesis Analysis
The synthesis of unsaturated bicyclo[3.3.1]nonane derivatives has been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . Various synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues have been discussed .Molecular Structure Analysis
The crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities have been presented . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Chemical Reactions Analysis
The intermolecular interactions of four unsaturated bicyclo[3.3.1]nonane derivatives have been examined . The two bromine atoms in rac - 3 have significant halogen – halogen interactions .Physical And Chemical Properties Analysis
“Bicyclo[3.3.1]nonane-3-carboxylic acid” is a solid . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Crystallography and Stereochemistry
The compound has been used in synthetic and crystallographic studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .
Anticancer Research
Bicyclo[3.3.1]nonane derivatives have been explored for their potential as anticancer chemotherapeutics . The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics .
Asymmetric Catalysis
Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis . This is due to the unique structural properties of the compound, which can influence the stereochemical outcome of reactions .
Ion Receptors
Bicyclo[3.3.1]nonane derivatives have also found applications as ion receptors . Their rigid structure and ability to form multiple hydrogen bonds make them suitable for this purpose .
Metallocycles
The compound has been used in the construction of metallocycles . These are cyclic compounds that contain one or more metal atoms in the ring .
Molecular Tweezers
Bicyclo[3.3.1]nonane derivatives have been used as molecular tweezers . These are host molecules that can selectively bind guest molecules, and are used in supramolecular chemistry .
Construction of Polyisoprenylated Phloroglucinol Derivatives
The bicyclo[3.3.1]nonane system is a common structure in a number of polyisoprenylated phloroglucinol derivatives . These compounds have a wide range of biological activities .
8. Lewis Acid Promoted Regioselective Ring-Opening Reactions The compound has been used in the Lewis acid promoted regioselective ring-opening reaction of the cyclopropane . This provides a new access to the bicyclo[3.3.1]nonane system .
Mechanism of Action
Target of Action
The primary targets of Bicyclo[33Many derivatives of bicyclo[331]nonane have been found to be attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
Mode of Action
The exact mode of action of Bicyclo[33It’s known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics .
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[33It’s known that many derivatives of bicyclo[331]nonane have successful applications as ion receptors, metallocycles, and molecular tweezers .
Result of Action
The molecular and cellular effects of Bicyclo[33Many derivatives of bicyclo[331]nonane are known to have potent anticancer properties .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[33It’s known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products, suggesting its stability and efficacy in various environments .
properties
IUPAC Name |
bicyclo[3.3.1]nonane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKUZAYHWMSZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339626 | |
| Record name | Bicyclo[3.3.1]nonane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.3.1]nonane-3-carboxylic acid | |
CAS RN |
6221-62-1 | |
| Record name | Bicyclo[3.3.1]nonane-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6221-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[3.3.1]nonane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)


![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)
![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)

